3-Methoxy-benzylzinc chloride 3-Methoxy-benzylzinc chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14028097
InChI: InChI=1S/C8H9O.ClH.Zn/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C8H9ClOZn
Molecular Weight: 222.0 g/mol

3-Methoxy-benzylzinc chloride

CAS No.:

Cat. No.: VC14028097

Molecular Formula: C8H9ClOZn

Molecular Weight: 222.0 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-benzylzinc chloride -

Specification

Molecular Formula C8H9ClOZn
Molecular Weight 222.0 g/mol
IUPAC Name zinc;1-methanidyl-3-methoxybenzene;chloride
Standard InChI InChI=1S/C8H9O.ClH.Zn/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key MRTOLABRGUSXMD-UHFFFAOYSA-M
Canonical SMILES COC1=CC=CC(=C1)[CH2-].[Cl-].[Zn+2]

Introduction

Synthesis of 3-Methoxy-benzylzinc Chloride

Precursor Preparation: 3-Methoxybenzyl Chloride

The synthesis of 3-methoxy-benzylzinc chloride begins with the preparation of its precursor, 3-methoxybenzyl chloride. A patented method involves a three-step process starting from 3-hydroxybenzaldehyde :

  • Methylation: 3-Hydroxybenzaldehyde is treated with methyl sulfate in aqueous sodium hydroxide to yield 3-methoxybenzaldehyde.

  • Reduction: Potassium borohydride reduces the aldehyde to 3-methoxybenzyl alcohol.

  • Chlorination: Hydrochloric acid converts the alcohol to 3-methoxybenzyl chloride, achieving >99% purity .

Reaction Scheme:

3-HydroxybenzaldehydeCH3SO4,NaOH3-MethoxybenzaldehydeKBH43-Methoxybenzyl AlcoholHCl3-Methoxybenzyl Chloride\text{3-Hydroxybenzaldehyde} \xrightarrow{\text{CH}_3\text{SO}_4, \text{NaOH}} \text{3-Methoxybenzaldehyde} \xrightarrow{\text{KBH}_4} \text{3-Methoxybenzyl Alcohol} \xrightarrow{\text{HCl}} \text{3-Methoxybenzyl Chloride}

Zinc Insertion

3-Methoxybenzyl chloride undergoes transmetallation with zinc metal to form the target organozinc compound. This reaction typically occurs in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere:

3-Methoxybenzyl Chloride+Zn3-Methoxy-benzylzinc Chloride\text{3-Methoxybenzyl Chloride} + \text{Zn} \rightarrow \text{3-Methoxy-benzylzinc Chloride}

The reaction is exothermic and requires careful temperature control (0–25°C) to prevent side reactions.

Physicochemical Properties

While experimental data specific to 3-methoxy-benzylzinc chloride are scarce, its properties can be extrapolated from analogous benzylzinc chlorides:

PropertyValue/Description
Molecular FormulaC8_8H9_9ClOZn
Molecular Weight230.99 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in THF, ethers; reacts violently with water
StabilityAir- and moisture-sensitive; requires storage under argon

The methoxy group enhances solubility in polar aprotic solvents compared to unsubstituted benzylzinc chloride.

Applications in Organic Synthesis

Negishi Cross-Coupling

3-Methoxy-benzylzinc chloride participates in Negishi couplings with aryl halides or triflates, facilitated by palladium catalysts (e.g., Pd(PPh3_3)4_4). For example:

Ar-X+3-Methoxy-benzylzinc ClPd catalystAr-CH2C6H4OCH3\text{Ar-X} + \text{3-Methoxy-benzylzinc Cl} \xrightarrow{\text{Pd catalyst}} \text{Ar-CH}_2\text{C}_6\text{H}_4\text{OCH}_3

This reaction constructs biaryl methoxy derivatives, common motifs in drug discovery .

Conjugate Additions

The reagent adds to α,β-unsaturated carbonyl compounds, enabling the synthesis of γ-methoxy-substituted ketones. For instance, reaction with methyl vinyl ketone yields:

CH2=C(COMe)2+3-Methoxy-benzylzinc ClMeO-C6H4CH2C(COMe)2\text{CH}_2=\text{C(COMe)}_2 + \text{3-Methoxy-benzylzinc Cl} \rightarrow \text{MeO-C}_6\text{H}_4\text{CH}_2\text{C(COMe)}_2

Challenges and Future Directions

Current limitations include the reagent’s sensitivity and the need for specialized equipment. Future research could explore:

  • Stabilized Formulations: Encapsulation in ionic liquids to enhance shelf life.

  • Flow Chemistry: Continuous synthesis to improve scalability.

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